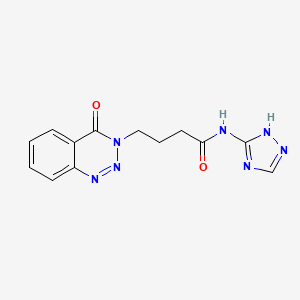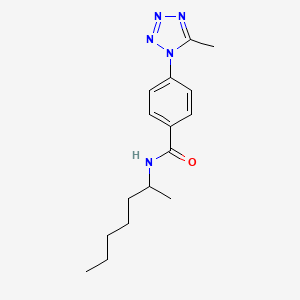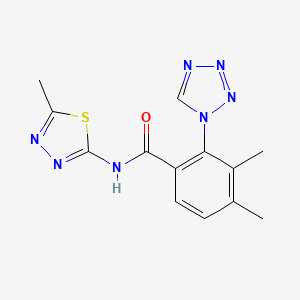![molecular formula C19H21N5O3S B12164183 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has a complex structure, consisting of a spirocyclic diazaspirodecane core with a thiazole ring and a pyridine moiety.
- It falls under the category of spirocyclic compounds, which often exhibit interesting biological activities.
- While its exact origin and natural occurrence are not well-documented, synthetic methods have been developed to access it.
Preparation Methods
- One synthetic route involves the condensation of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid with 4-(pyridin-4-yl)-1,3-thiazol-2-amine.
- The reaction conditions typically involve refluxing the reactants in an appropriate solvent (e.g., DMF or DMSO) with a base (such as potassium carbonate).
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and functional groups present.
Scientific Research Applications
- In chemistry, researchers study its reactivity, stereochemistry, and potential applications as a building block for more complex molecules.
- In biology, investigations focus on its interactions with enzymes, receptors, or other biomolecules.
- Medicinally, it could serve as a lead compound for drug development, targeting specific pathways.
- In industry, it might find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific protein targets or modulating cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique spirocyclic structure sets it apart.
- Similar compounds might include other spirocyclic derivatives or thiazole-containing molecules.
Remember that this information is based on available literature, and further research may reveal additional insights.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-5-9-20-10-6-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25) |
InChI Key |
HUSORBQJZRFLLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)
![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)

![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)


![methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164160.png)
![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12164164.png)
![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164170.png)
![4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)
